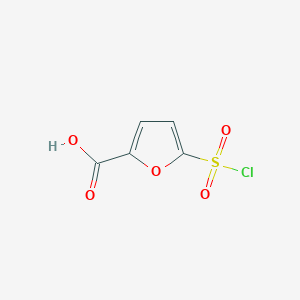
5-(Chlorosulfonyl)furan-2-carboxylic acid
Overview
Description
5-(Chlorosulfonyl)furan-2-carboxylic acid (CFCA) is a chemical compound with unique properties that make it useful in various fields of research and industry. This compound belongs to the class of organic compounds known as furoic acids, which are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .
Synthesis Analysis
The synthesis of furanic compounds, including CFCA, is an important branch of green and sustainable chemistry . Biomass-derived C6-furanic compounds have become the cornerstone of sustainable technologies . The key feature of this field of chemistry is the involvement of the natural process only in the first step, i.e., the production of biomass by photosynthesis .Molecular Structure Analysis
The molecular formula of CFCA is C5H3ClO5S. The structure of CFCA is characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .Chemical Reactions Analysis
The chemical reactions involving CFCA are part of the broader field of furan chemistry . Furan platform chemicals (FPCs), such as CFCA, are directly available from biomass (furfural and 5-hydroxymethylfurfural) .Scientific Research Applications
Furan Platform Chemicals
Furan platform chemicals (FPCs) are directly available from biomass, and they have a wide range of applications . The compound “5-(Chlorosulfonyl)furan-2-carboxylic acid” could potentially be used as a building block in the synthesis of these FPCs .
Synthesis of Chiral Furans
FPCs can be used in a variety of methods for the synthesis of chiral furans . The compound “5-(Chlorosulfonyl)furan-2-carboxylic acid” could potentially be used in these synthesis methods .
Monomer and Polymer Synthesis
The compound “5-(Chlorosulfonyl)furan-2-carboxylic acid” could be used as a precursor for monomer and polymer synthesis . It could be used in the synthesis of furan-based materials, which have various potential applications .
Synthesis of High-Nuclearity Heterometallic Complex
The compound could potentially be used in the synthesis of a high-nuclearity heterometallic complex, such as the Mn 11 Gd 2 complex .
Synthesis of Antidiabetic Vanadyl Complex
The compound “5-(Chlorosulfonyl)furan-2-carboxylic acid” could potentially be used in the synthesis of an orally active antidiabetic vanadyl complex .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chlorosulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFYXOXRJDCQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512085 | |
| Record name | 5-(Chlorosulfonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorosulfonyl)furan-2-carboxylic acid | |
CAS RN |
80466-76-8 | |
| Record name | 5-(Chlorosulfonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the reactions 5-chlorosulfonylfuran-2-carboxylic acid can undergo according to the research?
A1: The research by [] demonstrates that 5-chlorosulfonylfuran-2-carboxylic acid (Ia) can be converted into its corresponding amide (Ib). Additionally, the sulfonyl chloride group can be further reacted to form a range of amides, hydrazides, and azides. This showcases the versatility of this compound as a building block for more complex molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)










